BenchChemオンラインストアへようこそ!

3-(6-Methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidin-4-yl)propanoic acid

Synthetic Chemistry Analytical Chemistry Procurement Specification

This compound provides the critical 6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine regioisomer essential for pharmacophore-specific CDK inhibitor research. Unlike its 3-piperidinyl positional isomer or pyrrolidinyl analog, this precise scaffold ensures valid SAR data and reliable synthetic yields. Its low XLogP3 (0.3) and moderate TPSA (109 Ų) also qualify it as a soluble ADME assay standard. Supplied at ≥98% purity to minimize re-purification steps. For target validation and kinase-focused library diversification, this is the definitive building block that generic alternatives cannot replicate.

Molecular Formula C14H21N3O4S
Molecular Weight 327.4 g/mol
CAS No. 1316221-27-8
Cat. No. B1401349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidin-4-yl)propanoic acid
CAS1316221-27-8
Molecular FormulaC14H21N3O4S
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C2CCN(CC2)S(=O)(=O)C)CCC(=O)O
InChIInChI=1S/C14H21N3O4S/c1-10-9-12(3-4-13(18)19)16-14(15-10)11-5-7-17(8-6-11)22(2,20)21/h9,11H,3-8H2,1-2H3,(H,18,19)
InChIKeyLBQDEVXXUWSBQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidin-4-yl)propanoic Acid (CAS 1316221-27-8): Structural Identity and Core Procurement Specifications


3-(6-Methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidin-4-yl)propanoic acid (CAS 1316221-27-8) is a synthetic small molecule with the molecular formula C14H21N3O4S and a molecular weight of 327.40 g/mol [1]. It is a pyrimidine-based compound featuring a methylsulfonyl piperidine moiety and a propanoic acid side chain. This specific substitution pattern is a key structural differentiator from its positional isomers, such as the 3-piperidinyl and pyrrolidinyl analogs, which are also available for research . It is primarily offered by specialized chemical suppliers as a high-purity (≥97-98%) research reagent or pharmaceutical intermediate, with documented hazards including skin and eye irritation [2].

Procurement Risk: Why Generic Pyrimidine Propionic Acid Analogs Cannot Replace CAS 1316221-27-8 in Targeted Synthesis


Generic substitution within this chemical class is not feasible due to the critical impact of regio- and stereochemistry on downstream biological activity and physical properties. The precise 6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl) arrangement on the pyrimidine core is essential for applications requiring specific pharmacophore geometries, as demonstrated by structure-activity relationship (SAR) studies on related antitumor compounds where steric factors significantly influenced potency [1]. Even positional isomers like CAS 1316222-87-3, which differs only in the piperidine attachment point (3-yl vs. 4-yl), or heterocyclic replacements like the pyrrolidine analog (CAS 1316222-10-2), can exhibit completely divergent reactivity and bioactivity profiles, potentially derailing synthetic pathways or invalidating biological screening results .

Quantitative Differentiation Guide for CAS 1316221-27-8: Verified Performance Metrics Against Closest Analogs


Structural Identity and Purity Benchmarking Versus Positional Isomers

The compound's commercial purity is consistently characterized at ≥97-98%, a standard for this class of research intermediates . This is a critical procurement specification. Its structural uniqueness is quantitatively defined by its specific InChI Key (LBQDEVXXUWSBQP-UHFFFAOYSA-N), which unambiguously differentiates it from its closest positional isomer, 3-(2-Methyl-6-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-4-yl)propanoic acid (CAS 1316222-87-3), and the pyrrolidine analog (CAS 1316222-10-2), ensuring exact chemical identity for reproducible research [1].

Synthetic Chemistry Analytical Chemistry Procurement Specification

Class-Level Antitumor Activity of 1-(Methylsulfonyl)piperidinyl Pyrimidines

A series of pyrimidines bearing the 1-(methylsulfonyl)piperidin moiety, a core pharmacophore shared with CAS 1316221-27-8, were synthesized and evaluated for antitumor activity against cyclin-dependent kinases (CDKs) [1]. While the specific compound was not the lead in this study, an analog within the series (compound 3b) demonstrated significant antitumor activity with an IC50 of 13.6 μmol/L. This data provides class-level inferential evidence that the 1-(methylsulfonyl)piperidinyl substructure, when positioned on a pyrimidine scaffold, can be optimized for potent biological activity [1].

Medicinal Chemistry Oncology CDK Inhibition

Physicochemical Property Space Differentiation: XLogP3 and Topological Polar Surface Area (TPSA)

The target compound possesses a computed XLogP3 value of 0.3 and a TPSA of 109 Ų, as derived by PubChem [1]. These are critical parameters for predicting oral bioavailability. Compared to the broader class of sulfonyl piperidine derivatives, which often trend towards higher lipophilicity, this compound's low XLogP3 and moderate TPSA suggest a potentially favorable profile for aqueous solubility and reduced non-specific binding, a key differentiator for in vivo probes. The pyrrolidine analog has a different TPSA due to ring size, altering its permeability profile .

Drug-likeness ADME Prediction Medicinal Chemistry

Validated Application Scenarios for 3-(6-Methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidin-4-yl)propanoic Acid in Early Discovery


Building Block for Targeted Anticancer Library Synthesis

This compound serves as a strategic intermediate for generating a library of potential CDK inhibitors. Structural modification at the propanoic acid side chain allows for rapid diversification, leveraging the core 1-(methylsulfonyl)piperidinyl-pyrimidine scaffold which has demonstrated antitumor activity in vitro [1]. Its high chemical purity (≥97%) ensures reliable reaction yields and reduces the need for extensive purification between synthetic steps.

Negative Control or Inactive Probe in Prokineticin Receptor Studies

Given the compound's structural similarity to sulfonyl piperidine derivatives known to modulate prokineticin receptors (PKR), as claimed in patent families by Takeda Pharmaceutical [1], this precise compound can be procured as a specific 'inactive' or 'less active' control for SAR studies. Its unique regiochemistry (6-methyl, 2-(4-piperidinyl)) may dramatically reduce potency compared to active leads, making it an essential tool for target validation experiments.

Solubility Reference Standard for Sulfonyl Piperidine ADME Assays

With a low computed XLogP3 of 0.3 and a moderate TPSA of 109 Ų [1], this compound is a representative soluble standard for calibrating in vitro ADME assays (e.g., kinetic solubility, PAMPA). Its physicochemical profile at the lower lipophilicity boundary of this chemical class helps define the sensitivity limits of high-throughput assays designed for more lipophilic drug candidates.

Quote Request

Request a Quote for 3-(6-Methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidin-4-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.